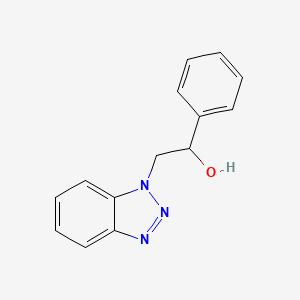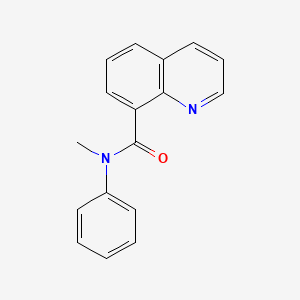
2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide, also known as BNPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BNPA belongs to the class of sulfonamide compounds and has been shown to possess various biochemical and physiological effects.
作用机制
The mechanism of action of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. The inhibition of carbonic anhydrase IX and acetylcholinesterase has been discussed above. 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide has also been found to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition can lead to an increase in oxidative stress, which has been linked to various diseases.
Biochemical and Physiological Effects:
2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells, as discussed above. 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body. Additionally, 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide has been found to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
实验室实验的优点和局限性
One advantage of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide is its ability to inhibit the activity of various enzymes and proteins, which can be useful in studying the role of these molecules in various biological processes. Additionally, 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide has been shown to have potential applications in cancer research and neurodegenerative disease research. One limitation of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for research purposes.
未来方向
There are several future directions for research on 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further research is needed to fully understand the mechanism of action of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide and its potential applications in various scientific research fields. Another area of interest is the development of derivatives of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide with improved efficacy and specificity for certain enzymes and proteins. Finally, the potential use of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide as a therapeutic agent for various diseases should be explored further in preclinical and clinical studies.
Conclusion:
In conclusion, 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. It has been shown to inhibit the activity of various enzymes and proteins and has potential applications in cancer research and neurodegenerative disease research. Further research is needed to fully understand the mechanism of action of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide and its potential uses as a therapeutic agent.
合成方法
The synthesis of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide involves the reaction of 2-methyl-5-nitrobenzylamine with benzhydryl chloride in the presence of sulfur and sodium hydroxide. The resulting product is then treated with acetic anhydride to form 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide. The yield of this synthesis method is reported to be around 50%.
科学研究应用
2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide has been found to have potential applications in various scientific research fields. It has been shown to inhibit the activity of carbonic anhydrase IX, which is a protein that is overexpressed in many cancer cells. This inhibition can lead to a reduction in the growth and proliferation of cancer cells. 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which has been linked to improved cognitive function.
属性
IUPAC Name |
2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-16-12-13-19(24(26)27)14-20(16)23-21(25)15-28-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKABQWNIADEUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dimethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7519274.png)
![4-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]-1-morpholin-4-ylbutan-1-one](/img/structure/B7519281.png)


![N-[4-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7519297.png)
![2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7519301.png)
![4-oxo-N-[3-oxo-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7519312.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-3-(methylsulfonylmethyl)benzamide](/img/structure/B7519313.png)
![4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7519329.png)
![2-[(4E)-1-[4-(difluoromethoxy)phenyl]-4-(furan-2-ylmethylidene)-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7519343.png)
![Cyanomethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B7519354.png)
![2-(4-chlorophenoxy)-2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7519356.png)
![N-cyclopropyl-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7519361.png)
